molecular formula C9H13N5S B13645122 (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine

(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine

Cat. No.: B13645122
M. Wt: 223.30 g/mol
InChI Key: HMEFNJYPPGJBBM-UHFFFAOYSA-N
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Description

(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine is a synthetic organic compound that features a triazole ring and a thiazole ring. Compounds containing these heterocyclic structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Formation of the Thiazole Ring: This often involves the cyclization of thioamides with α-haloketones.

    Coupling of Rings: The triazole and thiazole rings can be coupled through various methods, including nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with triazole and thiazole rings are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine would depend on its specific biological target. Generally, compounds with triazole and thiazole rings can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-(1-Methyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine
  • (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-ethylthiazol-2-yl)methanamine

Uniqueness

The uniqueness of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine lies in its specific substitution pattern on the triazole and thiazole rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H13N5S

Molecular Weight

223.30 g/mol

IUPAC Name

[5-(2-ethyl-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C9H13N5S/c1-3-14-9(11-5-12-14)8-6(2)13-7(4-10)15-8/h5H,3-4,10H2,1-2H3

InChI Key

HMEFNJYPPGJBBM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=C(N=C(S2)CN)C

Origin of Product

United States

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